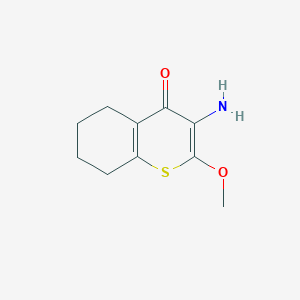![molecular formula C17H21N3O3S2 B4319595 METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE](/img/structure/B4319595.png)
METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE
描述
Methyl S-benzyl-N-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}cysteinate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thioether linkage, and a cysteine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE typically involves multiple steps, starting with the preparation of the imidazole derivative. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions . The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound, followed by the acylation of cysteine to form the final product. The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
Methyl S-benzyl-N-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}cysteinate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazolines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various benzyl-substituted derivatives.
科学研究应用
Methyl S-benzyl-N-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}cysteinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity
作用机制
The mechanism of action of METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The thioether linkage can undergo redox reactions, influencing cellular redox states. Additionally, the cysteine derivative can interact with thiol-containing proteins, modulating their function .
相似化合物的比较
Similar Compounds
Methyl S-benzyl-N-{[(1H-imidazol-2-yl)thio]acetyl}cysteinate: Lacks the methyl group on the imidazole ring.
Methyl S-benzyl-N-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}alaninate: Contains alanine instead of cysteine.
Uniqueness
Methyl S-benzyl-N-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}cysteinate is unique due to the presence of the methyl group on the imidazole ring, which can influence its electronic properties and reactivity. The combination of the thioether linkage and cysteine derivative also provides distinct biochemical interactions compared to similar compounds .
属性
IUPAC Name |
methyl 3-benzylsulfanyl-2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-20-9-8-18-17(20)25-12-15(21)19-14(16(22)23-2)11-24-10-13-6-4-3-5-7-13/h3-9,14H,10-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAPETSOSWHNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-5-{[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4319522.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B4319536.png)
![6-{[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]sulfonyl}-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4319538.png)
![N-[3-(9H-carbazol-9-yl)propyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B4319552.png)
![1-[4-(PHENYLSULFONYL)PIPERAZINO]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE](/img/structure/B4319557.png)


![2-[2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID](/img/structure/B4319574.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B4319588.png)
![ETHYL 4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B4319591.png)
![4-METHYL-2-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4319603.png)
![4-METHYL-2-[4-(PIPERIDINOCARBONYL)PHENYL]-1(2H)-PHTHALAZINONE](/img/structure/B4319609.png)
![4-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B4319611.png)
![2-{4-[(4-benzylpiperidino)carbonyl]phenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4319619.png)
